2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound features an amino group, a pyridine ring, and a butanamide backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and 4-pyridinemethanol.
Amidation Reaction: The carboxylic acid group of 2-amino-3-methylbutanoic acid is converted to an amide using 4-pyridinemethanol in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for post-synthesis chiral resolution.
Purification: Implementing high-throughput purification methods such as crystallization and preparative chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Binding Interactions: The pyridine ring and amino group facilitate binding to active sites of target proteins, leading to conformational changes and altered activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activity.
2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide: A structural isomer with the pyridine ring attached at a different position.
2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and drug development.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3 |
InChI Key |
GXGJSYCXSBBDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N |
Origin of Product |
United States |
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